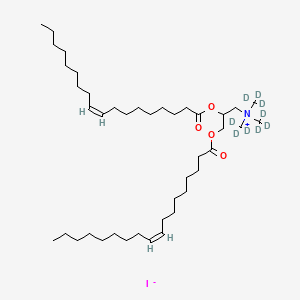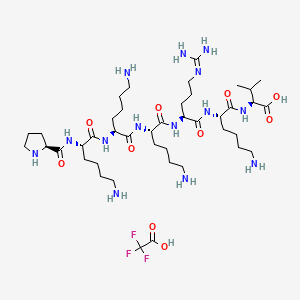
Nls (pkkkrkv) (tfa)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nuclear localization signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) trifluoroacetate is a peptide derived from the simian virus 40 large tumor antigen. This peptide sequence, Pro-Lys-Lys-Lys-Arg-Lys-Val, is known for its ability to mediate the transport of proteins into the nucleus by binding to importin α .
准备方法
The synthesis of nuclear localization signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) trifluoroacetate typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC and bases such as DIPEA . After the peptide chain is assembled, it is cleaved from the resin and purified using techniques like HPLC. Industrial production methods may involve large-scale solid-phase synthesis with automated peptide synthesizers to ensure high yield and purity .
化学反应分析
Nuclear localization signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. Common reagents used in its synthesis include coupling agents like HBTU and bases like DIPEA . The major product formed from these reactions is the desired peptide sequence, which can be further modified or conjugated to other molecules for specific applications .
科学研究应用
Nuclear localization signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) trifluoroacetate has a wide range of applications in scientific research. It is extensively used in the field of gene transfer research to enhance nuclear entry of target proteins . By conjugating this peptide to other proteins or molecules, researchers can study the nuclear localization and function of these targets within cells . Additionally, it is used in the development of gene therapy and gene editing techniques to improve the efficiency and accuracy of gene delivery . In the field of cell biology, it helps in understanding the mechanisms of nucleocytoplasmic transport and the role of nuclear localization signals in cellular processes .
作用机制
The mechanism of action of nuclear localization signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) trifluoroacetate involves its recognition by importin α, a nuclear transport receptor . Upon binding to importin α, the peptide-protein complex is transported through the nuclear pore complex into the nucleus . This process is facilitated by the interaction of importin α with nucleoporins, which are components of the nuclear pore complex . Once inside the nucleus, the complex dissociates, allowing the target protein to exert its function .
相似化合物的比较
Nuclear localization signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) trifluoroacetate is unique due to its specific sequence derived from the simian virus 40 large tumor antigen . Similar compounds include other nuclear localization signals derived from different proteins, such as the bipartite nuclear localization signal from nucleoplasmin or the nuclear localization signal from the yeast transcription factor GAL4 . These signals also mediate nuclear import but may differ in their sequence and binding affinity to importin α . The uniqueness of nuclear localization signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) trifluoroacetate lies in its high efficiency and specificity for nuclear import, making it a valuable tool in gene transfer and cellular research .
属性
分子式 |
C42H79F3N14O10 |
|---|---|
分子量 |
997.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H78N14O8.C2HF3O2/c1-25(2)32(39(61)62)54-38(60)30(16-6-10-22-44)52-37(59)31(18-12-24-48-40(45)46)53-36(58)29(15-5-9-21-43)51-35(57)28(14-4-8-20-42)50-34(56)27(13-3-7-19-41)49-33(55)26-17-11-23-47-26;3-2(4,5)1(6)7/h25-32,47H,3-24,41-44H2,1-2H3,(H,49,55)(H,50,56)(H,51,57)(H,52,59)(H,53,58)(H,54,60)(H,61,62)(H4,45,46,48);(H,6,7)/t26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI 键 |
ZVKZIAGCAKZIOA-XXZMQFNDSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


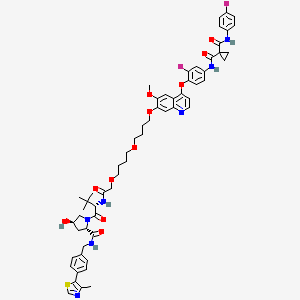
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
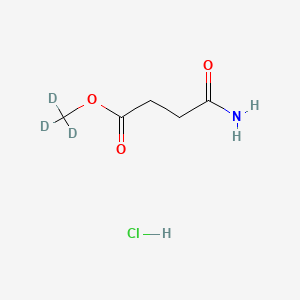
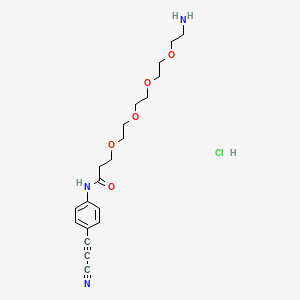
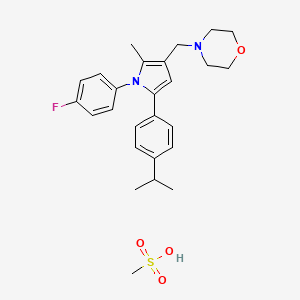
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
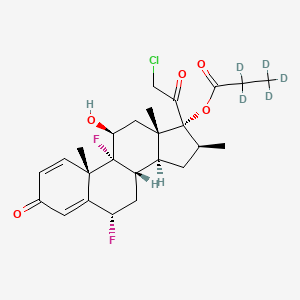
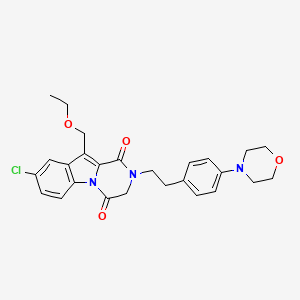
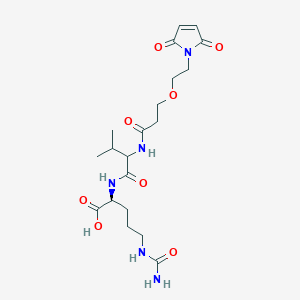
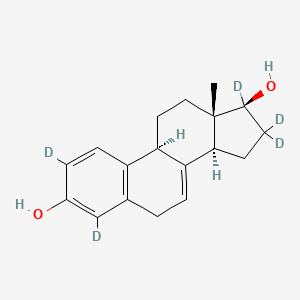
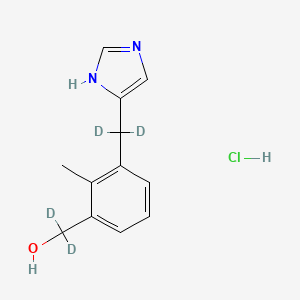
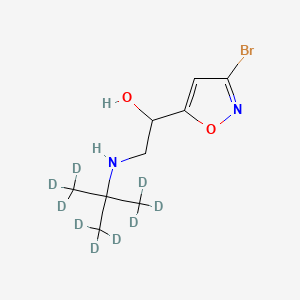
![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)
